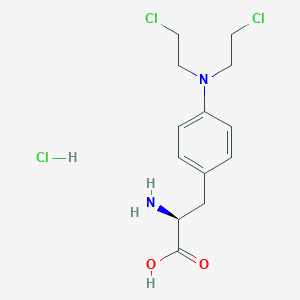

Melphalan hydrochloride

Description

Properties

IUPAC Name |

(2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18Cl2N2O2.ClH/c14-5-7-17(8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19;/h1-4,12H,5-9,16H2,(H,18,19);1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUUYBRCCFUEMLH-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)N(CCCl)CCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)N(CCCl)CCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60872785 | |

| Record name | Melphalan hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60872785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

95% ethanol <0.9 (mg/mL), 10% aqueous ethanol 1.3 (mg/mL), Methanol 2.8 - 5.6 (mg/mL), Water 1.7 - 2.3 (mg/mL), Chloroform <1 (mg/mL), 0.1NHCL 9-17 (mg/mL), 0.1 N NaOH 7-10.6 (mg/mL), Acetone <1 (mg/mL), pH 4 citrate buffer 2.2 - 2.6 (mg/mL), pH 9 borate buffer 2.0 - 2.4 (mg/mL) | |

| Record name | MELPHALAN | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/8806%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

3223-07-2 | |

| Record name | Melphalan hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3223-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Melphalan hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003223072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Melphalan hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8806 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Melphalan hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60872785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid;hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MELPHALAN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VXP4V453T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Melphalan Hydrochloride: A Deep Dive into its DNA Alkylating Mechanism of Action

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Melphalan hydrochloride, a nitrogen mustard derivative of the amino acid phenylalanine, remains a cornerstone in the therapeutic arsenal against various malignancies, most notably multiple myeloma.[1][2] Its efficacy is rooted in its function as a bifunctional alkylating agent, exerting cytotoxic effects primarily through extensive damage to cellular DNA.[3][4] This technical guide provides a comprehensive examination of the molecular mechanisms underpinning melphalan's interaction with DNA, the resultant cellular responses, and the pathways that contribute to therapeutic resistance. We will explore the formation of DNA adducts and the critical role of interstrand cross-links (ICLs), detail the signaling cascades that lead to cell cycle arrest and apoptosis, and present key experimental methodologies used to elucidate these processes.

Core Mechanism: DNA Alkylation and Cross-Linking

Melphalan's cytotoxic activity is initiated by its ability to covalently attach alkyl groups to DNA nucleobases.[5] As a bifunctional agent, it possesses two reactive chloroethyl groups, enabling a two-step process of DNA damage.[4][6]

Step 1: Formation of Monoadducts Upon entering the cell, melphalan's chloroethyl groups undergo an intramolecular cyclization to form a highly reactive aziridinium ion.[6] This electrophilic intermediate rapidly alkylates nucleophilic sites on DNA bases. The primary target for this alkylation is the N7 position of guanine, with the N3 position of adenine also being susceptible.[3][4] This initial reaction results in the formation of a mono-adduct, a lesion affecting a single DNA strand.[3][7]

Step 2: Conversion to Interstrand Cross-Links (ICLs) While monoadducts constitute the majority of the DNA lesions, the formation of DNA cross-links is considered the critical cytotoxic event.[8][9][10] The second chloroethyl group of a melphalan molecule that has already formed a monoadduct can undergo a similar cyclization and react with a base on the opposite DNA strand, typically another guanine.[4] This creates a covalent bridge between the two strands of the DNA double helix, known as an interstrand cross-link (ICL).[3][11] ICLs are particularly toxic lesions as they physically prevent the separation of DNA strands, thereby blocking essential cellular processes like DNA replication and transcription.[5][11][12] A smaller fraction of reactions can also result in intrastrand cross-links, connecting two bases on the same strand.[4]

Cellular Response to Melphalan-Induced DNA Damage

The formation of ICLs triggers a complex network of signaling pathways known as the DNA Damage Response (DDR).[6]

-

Cell Cycle Arrest: The presence of bulky adducts and ICLs stalls the replication fork, leading to a robust cell cycle arrest, predominantly in the late S and G2 phases.[6][13] This progression delay is a crucial cellular response, providing time for the cell to attempt DNA repair before entering mitosis.[13]

-

Apoptosis Induction: If the DNA damage is too extensive to be repaired, the DDR pathways activate apoptotic signaling cascades.[2] This programmed cell death is a key component of melphalan's anti-cancer effect, eliminating cells with irreparable genomic damage.[1][2] Studies have shown that melphalan treatment leads to the activation of effector caspases, such as caspase-3 and caspase-7, which execute the apoptotic program.[12]

-

DDR Protein Activation: A hallmark of the cellular response to DNA double-strand breaks, which can arise as intermediates during ICL repair, is the phosphorylation of the histone variant H2AX to form γH2AX.[6][14] The formation of γH2AX foci at sites of damage serves as a platform to recruit other DDR proteins, initiating the repair process.[15]

Mechanisms of Melphalan Resistance

A significant clinical challenge in melphalan therapy is the development of drug resistance.[5] The primary mechanism of acquired resistance is the upregulation of DNA repair pathways capable of removing melphalan-induced adducts, particularly ICLs.[8][16]

Cells from melphalan-naive patients often show little to no ICL repair, whereas cells from patients who have relapsed after melphalan therapy can exhibit highly efficient repair, with some studies reporting 42% to 100% of ICLs being repaired.[8][9][11] Key pathways implicated in this resistance include:

-

Fanconi Anemia (FA)/BRCA Pathway: This pathway is crucial for the recognition and repair of ICLs.[16][17] Enhanced expression of genes within the FA/BRCA pathway is associated with increased ICL repair and melphalan resistance.[16]

-

Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ): These are major pathways for repairing double-strand breaks, which are often generated during the process of ICL removal.[17][18][19] Increased HR capacity has been observed in melphalan-resistant myeloma cells.[18]

-

Nucleotide Excision Repair (NER): This pathway is primarily responsible for repairing bulky adducts and monoadducts.[15][19]

References

- 1. youtube.com [youtube.com]

- 2. What is the mechanism of Melphalan? [synapse.patsnap.com]

- 3. MELPHALAN - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. An Introduction to Melphalan and Its Mechanism of Carcinogenesis_Chemicalbook [chemicalbook.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Treatment May Be Harmful: Mechanisms/Prediction/Prevention of Drug-Induced DNA Damage and Repair in Multiple Myeloma [frontiersin.org]

- 8. ashpublications.org [ashpublications.org]

- 9. Repair of DNA interstrand crosslinks as a mechanism of clinical resistance to melphalan in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Evidence for different mechanisms of ‘unhooking’ for melphalan and cisplatin-induced DNA interstrand cross-links in vitro and in clinical acquired resistant tumour samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Cell cycle arrest and DNA damage after melphalan treatment of the human myeloma cell line RPMI 8226 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Newly Synthesized Melphalan Analogs Induce DNA Damage and Mitotic Catastrophe in Hematological Malignant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. DNA repair of myeloma plasma cells correlates with clinical outcome: the effect of the nonhomologous end-joining inhibitor SCR7 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The FA/BRCA pathway is involved in melphalan-induced DNA interstrand cross-link repair and accounts for melphalan resistance in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

- 19. ashpublications.org [ashpublications.org]

Melphalan: A Technical Guide to its Discovery, Synthesis, and Therapeutic Mechanism in Oncology

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Melphalan, a nitrogen mustard derivative of the amino acid L-phenylalanine, represents a cornerstone in the chemotherapeutic treatment of various malignancies, most notably multiple myeloma. First synthesized in 1953, its design was an early example of targeted therapy, intended to leverage the metabolic needs of cancer cells for selective drug delivery. As a bifunctional alkylating agent, melphalan exerts its cytotoxic effects by forming covalent cross-links with DNA, thereby disrupting DNA replication and transcription and ultimately inducing apoptosis. This technical guide provides an in-depth review of the historical discovery, chemical synthesis, and molecular mechanism of melphalan. It includes a compilation of quantitative cytotoxicity data, detailed experimental protocols for its evaluation, and visual diagrams of its synthesis, mechanism of action, and relevant signaling pathways to serve as a comprehensive resource for the scientific community.

The Discovery of a Targeted Alkylating Agent

Melphalan (L-phenylalanine mustard or L-PAM) was first synthesized in 1953 by Franz Bergel and J. A. Stock.[1] The design was predicated on the hypothesis that cancer cells with high metabolic activity, particularly those involved in melanin synthesis, would preferentially uptake the amino acid phenylalanine.[2] By attaching a cytotoxic nitrogen mustard group to L-phenylalanine, the researchers aimed to create a compound that would be selectively transported into and concentrated within tumor cells, thereby enhancing its anti-cancer activity while potentially reducing systemic toxicity.[3] This pioneering work led to the development of a drug that was initially explored for malignant melanoma and later found significant efficacy in other cancers, including multiple myeloma and ovarian cancer.[2][4] Melphalan was approved for medical use in the United States in 1964 and remains a critical component of high-dose chemotherapy regimens followed by autologous stem cell transplantation.[5][6]

Chemical Synthesis of Melphalan

The synthesis of melphalan is a multi-step process that typically begins with L-phenylalanine. While several specific routes have been patented and published, a common synthetic pathway involves the protection of the amino and carboxyl groups, followed by the introduction of the bis(2-chloroethyl)amino moiety to the phenyl ring.[5][7][8]

General Synthesis Protocol

A representative synthesis of melphalan free base is outlined below, based on procedures described in the literature.[5][7]

-

Nitration: L-phenylalanine is nitrated using a mixture of nitric acid and sulfuric acid to produce 4-nitro-L-phenylalanine.[7]

-

Amino Group Protection: The amino group of 4-nitro-L-phenylalanine is protected, for example, by reacting it with phthalic anhydride to form the N-phthaloyl derivative.[5]

-

Esterification: The carboxylic acid group is converted to an ethyl ester by reaction with ethanol in the presence of an acid catalyst.[7]

-

Nitro Group Reduction: The nitro group is reduced to an aniline (amino group) via catalytic hydrogenation, typically using a palladium catalyst.[7]

-

Hydroxyethylation: The newly formed aromatic amine is reacted with ethylene oxide to introduce two hydroxyethyl groups, forming a bis-(2-hydroxyethyl)-amino derivative.[7]

-

Chlorination: The hydroxyl groups are replaced with chlorine atoms using a chlorinating agent such as phosphorus oxychloride or thionyl chloride.[7][9]

-

Deprotection: The protecting groups on the amino and carboxyl functions are removed by acid hydrolysis (e.g., heating in hydrochloric acid) to yield melphalan.[5][7]

-

Purification: The final product is purified, often by converting it to its hydrochloride salt for improved stability and solubility.[8]

Mechanism of Action

Melphalan is a bifunctional alkylating agent that exerts its cytotoxic effects primarily through interactions with DNA.[10] Its mechanism can be divided into cellular uptake, DNA alkylation, and the induction of downstream signaling pathways that lead to cell death.

Cellular Uptake

Melphalan's structure, incorporating the L-phenylalanine moiety, facilitates its transport into cells via amino acid transporters, specifically L-type amino acid transporter 1 (LAT1) and 2 (LAT2).[3][5] This active transport mechanism contributes to its accumulation within cells.

DNA Alkylation and Cross-linking

Once inside the cell, the bis(2-chloroethyl)amino group of melphalan undergoes spontaneous intramolecular cyclization, forming a highly reactive aziridinium ion intermediate.[5][6] This electrophilic cation then rapidly alkylates nucleophilic sites on DNA bases. The primary target for this alkylation is the N7 position of guanine.[5][11][12]

This process occurs in two steps:

-

Monoadduct Formation: One of the chloroethyl arms forms an aziridinium ion and binds to the N7 of a guanine base, creating a DNA monoadduct.[6]

-

Cross-link Formation: The second chloroethyl arm can then react with another guanine base on the same DNA strand (intrastrand cross-link) or the opposite DNA strand (interstrand cross-link, ICL).[4][6]

Interstrand cross-links are considered the most cytotoxic lesions, as they physically prevent the separation of DNA strands, thereby blocking the processes of DNA replication and transcription.[5][13][14]

Downstream Signaling and Cellular Fate

The formation of DNA ICLs is a catastrophic event for the cell, triggering the DNA Damage Response (DDR) pathway.[4] This complex signaling network attempts to repair the damage. However, the extensive damage caused by melphalan often overwhelms the cell's repair capacity.[3]

The persistent DNA damage leads to:

-

Cell Cycle Arrest: Checkpoint kinases such as CHK-1 and CHK-2 are activated, leading to cell cycle arrest, typically at the G2/M phase, to prevent the cell from dividing with damaged DNA.[3][15]

-

Apoptosis: If the DNA damage is irreparable, the cell is directed towards programmed cell death (apoptosis).[3] This is often mediated through the intrinsic pathway, which involves mitochondrial dysfunction and the activation of effector caspases like caspase-3 and caspase-7, leading to the systematic dismantling of the cell.[4][12]

Resistance to melphalan can arise through various mechanisms, including enhanced DNA repair capabilities, increased drug efflux, or alterations in signaling pathways that promote survival, such as the PI3K/AKT pathway.[13][16]

Preclinical Evaluation and Quantitative Analysis

The anti-cancer activity of melphalan and its derivatives is evaluated using a variety of in vitro and in vivo models. Cytotoxicity assays are fundamental for determining the potency of the compound against different cancer cell lines.

In Vitro Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a biological process. The table below summarizes representative IC50 values for melphalan against various human cancer cell lines as reported in the literature.

| Cell Line | Cancer Type | IC50 Value (µM) | Reference(s) |

| RPMI-8226 | Multiple Myeloma | 8.9 | [12] |

| THP-1 | Acute Monocytic Leukemia | 6.26 | [12] |

| HL-60 | Promyelocytic Leukemia | 3.78 | [12] |

| PC-3 | Prostate Cancer | ~2.5 (0.77 µg/ml) | [17] |

| CEM | T-lymphoblastic Leukemia | 2.47 | [18] |

| C6 (Rat) | Glioma | 11 | [18] |

| RPMI-8226 LR5 | Melphalan-Resistant Myeloma | >10 (Resistant) | [19][20] |

Note: IC50 values can vary between studies due to differences in experimental conditions (e.g., incubation time, assay method).

Key Experimental Protocols

This assay measures cell viability based on the reduction of non-fluorescent resazurin to the highly fluorescent resorufin by metabolically active cells.[21]

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 1.5 x 10⁴ cells/well) and allowed to adhere overnight.[21]

-

Drug Treatment: Cells are treated with a range of concentrations of melphalan or its derivatives and incubated for a specified period (e.g., 48 hours) at 37°C.[21]

-

Reagent Addition: A resazurin solution is added to each well to a final concentration of 10 µg/mL.[21]

-

Incubation: The plates are incubated for an additional 1.5-4 hours to allow for the conversion of the dye.[14][21]

-

Measurement: Fluorescence is measured using a plate reader. The intensity of the fluorescence is proportional to the number of viable cells.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

The comet assay, or single-cell gel electrophoresis, is used to detect DNA strand breaks and cross-links.[13][21]

-

Cell Treatment: Cells are treated with melphalan for a defined period.

-

Cell Embedding: Treated cells are suspended in low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-

Alkaline Unwinding: Slides are placed in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: An electric field is applied, causing the negatively charged, broken DNA fragments to migrate out of the nucleoid towards the anode, forming a "comet tail." Intact DNA remains in the "head."

-

Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., propidium iodide) and visualized under a fluorescence microscope.

-

Analysis: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail relative to the head. A reduction in tail length compared to a positive control for strand breaks can indicate the presence of ICLs.[22]

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are incubated with the test compound for various time points (e.g., 4, 24, 48 hours).[21]

-

Cell Harvesting: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.

-

Staining: Fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of early apoptotic cells) and propidium iodide (PI, a DNA stain that only enters cells with compromised membranes, i.e., late apoptotic/necrotic cells) are added.

-

Incubation: The cells are incubated in the dark for 15-20 minutes.

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer.

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Conclusion and Future Directions

Melphalan remains an indispensable therapeutic agent, particularly in the management of multiple myeloma. Its rational design, based on targeted delivery via amino acid transporters, and its potent DNA cross-linking mechanism of action have secured its place in oncology for over half a century. Understanding its synthesis, molecular interactions, and the cellular responses it elicits is crucial for optimizing its use and overcoming clinical resistance.

Current research focuses on developing novel derivatives and delivery systems to improve melphalan's therapeutic index.[12][21] Strategies include creating prodrugs like melphalan-flufenamide (melflufen), which is designed for enhanced enzymatic activation within tumor cells, and formulating melphalan in nanocarriers to improve its pharmacokinetic profile and reduce off-target toxicity.[2][10] A deeper understanding of the molecular pathways governing melphalan sensitivity and resistance will continue to fuel the development of synergistic combination therapies and personalized treatment strategies for patients.[16][20]

References

- 1. researchgate.net [researchgate.net]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. What is the mechanism of Melphalan? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Melphalan - Wikipedia [en.wikipedia.org]

- 6. Newly Synthesized Melphalan Analogs Induce DNA Damage and Mitotic Catastrophe in Hematological Malignant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Melphalan synthesis - chemicalbook [chemicalbook.com]

- 8. US8921596B2 - Process for the preparation of melphalan hydrochloride - Google Patents [patents.google.com]

- 9. US20160016889A1 - An Improved Process for the Synthesis of Melphalan and the Hydrochloride Salt - Google Patents [patents.google.com]

- 10. In vitro and In vivo Antitumor Activity of a Novel Alkylating Agent Melphalan-flufenamide Against Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is the mechanism of this compound? [synapse.patsnap.com]

- 12. Chemical modification of melphalan as a key to improving treatment of haematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Repair of DNA interstrand crosslinks as a mechanism of clinical resistance to melphalan in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. dzarc.com [dzarc.com]

- 15. mdpi.com [mdpi.com]

- 16. Modulation of Cell Metabolic Pathways and Oxidative Stress Signaling Contribute to Acquired Melphalan Resistance in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vitro cytotoxic effect of melphalan and pilot phase II study in hormone-refractory prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. selleckchem.com [selleckchem.com]

- 19. Generation of a Predictive Melphalan Resistance Index by Drug Screen of B-Cell Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Melphalan and exportin 1 inhibitors exert synergistic anti-tumor effects in preclinical models of human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Evidence for different mechanisms of ‘unhooking’ for melphalan and cisplatin-induced DNA interstrand cross-links in vitro and in clinical acquired resistant tumour samples - PMC [pmc.ncbi.nlm.nih.gov]

Biochemical Properties of Melphalan Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core biochemical properties of melphalan hydrochloride, a nitrogen mustard derivative widely utilized in cancer chemotherapy. This document provides a comprehensive overview of its mechanism of action, chemical and physical characteristics, pharmacokinetic profile, and mechanisms of resistance. Detailed experimental protocols and visualized signaling pathways are included to support further research and drug development efforts.

Chemical and Physical Properties

This compound is the hydrochloride salt of melphalan, a phenylalanine derivative of nitrogen mustard.[1] Its chemical structure and properties are crucial for its biological activity and formulation.

| Property | Value | Reference |

| Chemical Name | 4-[bis(2-chloroethyl)amino]-L-phenylalanine hydrochloride | [2] |

| Molecular Formula | C13H18Cl2N2O2・HCl | [2] |

| Molecular Weight | 341.66 g/mol | [2] |

| Melting Point | ~180 °C | [3] |

| pKa | ~2.5 | [2][4] |

| Solubility | Practically insoluble in water. Soluble in propylene glycol and dilute mineral acids. Slightly soluble in ethanol and methanol. | [4][5] |

| Appearance | White to off-white or pale buff solid/powder. | [3][6] |

Mechanism of Action

Melphalan is a bifunctional alkylating agent. Its cytotoxic effects are primarily attributed to its ability to interfere with DNA replication and transcription.[7][8] The core mechanism involves the formation of highly reactive carbonium ions that covalently bind to the N7 position of guanine bases in DNA.[7][8] This alkylation leads to the formation of interstrand and intrastrand cross-links in the DNA double helix.[7][8] These cross-links disrupt DNA replication and RNA transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[7][8] Melphalan is active against both resting and rapidly dividing tumor cells.[7][8]

Pharmacokinetic Properties

The absorption, distribution, metabolism, and excretion of this compound are key determinants of its efficacy and toxicity.

| Parameter | Value | Reference |

| Bioavailability (Oral) | 25-89% (highly variable) | [9] |

| Plasma Protein Binding | 53-92% (highly variable) | [7][8][10] |

| Primarily to albumin (~40-60%) and α1-acid glycoprotein (~20%) | [5][9] | |

| ~30% is irreversibly bound | [5][9] | |

| Distribution Half-Life | ~10 minutes | [7][8][10] |

| Terminal Elimination Half-Life | ~75 minutes (intravenous) | [7][8][10] |

| 1.5 ± 0.83 hours (oral) | [5] | |

| Metabolism | Primarily by chemical hydrolysis to inactive monohydroxymelphalan and dihydroxymelphalan. | [8][9] |

| Excretion | Feces (20-50%) and Urine (~10% as intact drug) | [9] |

Signaling Pathways Affected by Melphalan

Melphalan-induced DNA damage triggers several cellular signaling pathways, primarily those involved in DNA repair and apoptosis.

Fanconi Anemia/BRCA Pathway

The Fanconi Anemia (FA)/BRCA pathway is a crucial DNA repair pathway involved in the resolution of interstrand cross-links.[11][12] Enhanced activity of this pathway is a significant mechanism of melphalan resistance in cancer cells.[11][12]

p53 Signaling Pathway

The tumor suppressor protein p53 plays a critical role in the cellular response to DNA damage. Melphalan-induced DNA damage can activate the p53 pathway, leading to cell cycle arrest and apoptosis.[13][14] The status of the p53 gene can influence the sensitivity of cancer cells to melphalan.[13]

Mechanisms of Resistance

A significant challenge in melphalan therapy is the development of drug resistance. The primary mechanisms include:

-

Enhanced DNA Repair: Increased expression and activity of DNA repair pathways, particularly the Fanconi Anemia/BRCA pathway, allow cancer cells to more efficiently repair melphalan-induced DNA damage.[11][12]

-

Decreased Drug Uptake: Reduced expression or function of amino acid transporters responsible for melphalan influx into cells can limit its intracellular concentration.

-

Increased Drug Efflux: Overexpression of efflux pumps, such as those from the ATP-binding cassette (ABC) transporter family, can actively remove melphalan from the cell.

-

Alterations in Apoptotic Pathways: Defects in the signaling pathways that lead to apoptosis, such as mutations in the p53 gene, can render cells less sensitive to melphalan-induced cell death.[13]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of melphalan on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[15]

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the medium from the wells and add 100 µL of the melphalan dilutions to the respective wells. Include wells with medium only (blank) and cells with medium but no drug (negative control).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[16]

-

After incubation, add 10-20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[17]

-

Add 100-130 µL of solubilization solution to each well to dissolve the formazan crystals.[16][17]

-

Mix gently to ensure complete solubilization.

-

Read the absorbance at a wavelength of 492 nm or 590 nm using a microplate reader.[16]

-

Calculate cell viability as a percentage of the negative control after subtracting the blank absorbance. Plot the results to determine the IC50 value (the concentration of melphalan that inhibits cell growth by 50%).

DNA Damage Quantification (Comet Assay)

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.

Materials:

-

Treated and control cells

-

Microscope slides

-

Low melting point agarose (LMAgarose)

-

Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)

-

Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13)

-

Neutralizing buffer (e.g., 0.4 M Tris, pH 7.5)

-

DNA staining solution (e.g., SYBR® Green I)

-

Electrophoresis unit

-

Fluorescence microscope

Procedure:

-

Harvest and resuspend cells in ice-cold PBS at a concentration of ~1 x 10^5 cells/mL.[18]

-

Mix a small volume of the cell suspension with molten LMAgarose (at 37°C) and immediately pipette onto a microscope slide.[18]

-

Allow the agarose to solidify at 4°C.

-

Immerse the slides in cold lysis solution for at least 1 hour at 4°C to lyse the cells and unfold the DNA.[18]

-

Transfer the slides to an electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for a set period (e.g., 20-40 minutes).

-

Perform electrophoresis at a low voltage (e.g., 25 V) for a defined time (e.g., 20-30 minutes).[19]

-

Gently remove the slides and neutralize them with neutralizing buffer.

-

Stain the DNA with a fluorescent dye.[18]

-

Visualize the slides using a fluorescence microscope. Damaged DNA will migrate out of the nucleus, forming a "comet tail."

-

Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using appropriate image analysis software.

References

- 1. Decitabine and Melphalan Fail to Reactivate p73 in p53 Deficient Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. Cas 148-82-3,Melphalan | lookchem [lookchem.com]

- 4. drugs.com [drugs.com]

- 5. Melphalan | C13H18Cl2N2O2 | CID 460612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.hres.ca [pdf.hres.ca]

- 7. echemi.com [echemi.com]

- 8. This compound for Injection [dailymed.nlm.nih.gov]

- 9. MELPHALAN - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. The FA/BRCA pathway is involved in melphalan-induced DNA interstrand cross-link repair and accounts for melphalan resistance in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The FA/BRCA pathway is involved in melphalan-induced DNA interstrand cross-link repair and accounts for melphalan resistance in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bendamustine and melphalan kill myeloma cells similarly through reactive oxygen species production and activation of the p53 pathway and do not overcome resistance to each other - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. texaschildrens.org [texaschildrens.org]

- 16. MTT (Assay protocol [protocols.io]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. mcgillradiobiology.ca [mcgillradiobiology.ca]

From Warfare to Lifesaving Treatment: A Technical Guide to the Historical Development of Nitrogen Mustards in Chemotherapy

Foreword: The journey of nitrogen mustards from a feared chemical weapon to a cornerstone of modern oncology is a testament to scientific observation, ingenuity, and the relentless pursuit of treatments for cancer. This technical guide provides an in-depth exploration of the historical development, mechanism of action, and evolution of nitrogen mustards for researchers, scientists, and drug development professionals. It delves into the seminal experiments that unveiled their therapeutic potential, the molecular pathways they influence, and the chemical modifications that have refined their efficacy and safety over more than 75 years.

Chapter 1: A Serendipitous Discovery in a Time of War

The story of chemotherapy begins not in a sterile laboratory focused on cancer, but on the battlefields of World War I. The use of sulfur mustard ("mustard gas") and its devastating effects, including the destruction of lymphatic and hematopoietic tissues, were noted by military physicians.[1] This observation planted a seed: an agent that could destroy rapidly dividing white blood cells might also be effective against cancers of those same cells, such as lymphomas and leukemias.[1]

This idea remained largely unexplored until the United States entered World War II. Fearing the use of chemical weapons, the U.S. Office of Scientific Research and Development initiated classified research programs to study them.[1] At the Yale School of Medicine, two young pharmacologists, Louis S. Goodman and Alfred Gilman, were tasked with investigating the systemic effects of nitrogen mustards, which were more stable derivatives of sulfur mustard.[1][2][3]

Their studies on mice with transplanted lymphoma yielded astonishing results. The administration of nitrogen mustard led to dramatic regressions of the tumors.[1][4] While the remissions were not permanent, the treated mice survived significantly longer than their untreated counterparts, providing the first concrete evidence that a chemical agent could systemically treat cancer.

This research culminated in a landmark, albeit secret, clinical trial in December 1942. A patient with advanced, radiation-resistant lymphosarcoma was treated with a nitrogen mustard compound, referred to in notes as "substance X".[1][5] The patient experienced a remarkable, though temporary, reduction in tumor size.[1] Concurrently, a tragic 1943 German air raid on Bari, Italy, which struck a ship carrying mustard gas, provided grim corroboration. Survivors exposed to the released gas showed a marked decrease in lymphocytes and bone marrow suppression, reinforcing the lymphocidal properties of these agents.[2] The collective results from the Yale group and the Bari incident were declassified after the war and published in 1946, officially ushering in the era of cancer chemotherapy.[1][4]

Mandatory Visualization

Experimental Protocols

Protocol 1: Early Mouse Lymphoma Experiments (Reconstructed)

This protocol is a reconstruction based on historical descriptions of the experiments conducted by Goodman and Gilman.[1][4]

-

Animal Model: Inbred mice are implanted with a suitable lymphoma cell line (e.g., lymphosarcoma) to induce tumor formation. Tumor growth is monitored until a palpable mass is established.

-

Compound Preparation: The nitrogen mustard compound (e.g., mechlorethamine hydrochloride) is prepared fresh as a saline solution for injection.

-

Dosing and Administration:

-

A cohort of tumor-bearing mice is selected for the treatment group. A control group of tumor-bearing mice receives saline injections.

-

The nitrogen mustard solution is administered intravenously or intraperitoneally. The initial dose-finding studies would have been performed to determine a maximum tolerated dose that induced a biological effect (e.g., leukopenia) without being acutely lethal.

-

Treatment is administered daily or on an alternating schedule for a defined period (e.g., 4-10 doses).

-

-

Monitoring and Endpoints:

-

Tumor Regression: Tumor size is measured daily using calipers. The change in tumor volume is the primary efficacy endpoint.

-

Toxicity: Animal weight, general health, and white blood cell counts are monitored to assess the toxicity of the compound.

-

Survival: The overall survival time of the treated mice is compared to the control group. In some of Goodman and Gilman's experiments, treated mice lived for 84 days compared to 21 days for untreated controls.

-

-

Histopathology: Upon completion of the study, tumors and hematopoietic tissues (e.g., spleen, bone marrow) are harvested for histological analysis to confirm tumor regression and assess effects on lymphoid tissues.

Chapter 2: The Molecular Mechanism of Action: DNA Alkylation and Cross-Linking

Nitrogen mustards are bifunctional alkylating agents, defined by the presence of a bis(2-chloroethyl)amino functional group.[2] Their cytotoxicity stems from their ability to form covalent bonds with nucleophilic macromolecules, with DNA being the primary target.[6]

The mechanism proceeds in several steps:

-

Activation: In the aqueous physiological environment, the nitrogen atom performs an intramolecular nucleophilic attack, displacing a chloride ion to form a highly strained and electrophilic three-membered ring called an aziridinium ion.[2][7][8] This is the rate-limiting step and the key to the molecule's reactivity.

-

Mono-alkylation: The highly reactive aziridinium ion is readily attacked by a nucleophilic site on a biological molecule. The most common target within DNA is the N7 position of guanine residues, due to its high electron density.[2][9][10] This reaction opens the aziridinium ring and forms a stable covalent bond (a monoadduct) between the mustard and the guanine base.

-

Cross-Linking: After the first alkylation event, the second 2-chloroethyl arm of the mustard can undergo the same intramolecular cyclization to form another aziridinium ion. This second reactive site can then alkylate another nucleophilic site. If this second reaction occurs with a guanine on the opposite strand of the DNA, it results in a highly cytotoxic DNA interstrand cross-link (ICL).[2][8] This ICL physically prevents the separation of the DNA strands, thereby blocking DNA replication and transcription, which is lethal to a proliferating cell.[8][9]

While ICLs are the most cytotoxic lesion, nitrogen mustards can also form intrastrand cross-links (linking two bases on the same strand) and cross-links between DNA and proteins.[6]

Mandatory Visualization

Chapter 3: Cellular Response to Nitrogen Mustard-Induced Damage

The formation of DNA adducts and cross-links by nitrogen mustards triggers a complex cellular signaling network known as the DNA Damage Response (DDR).[11][12] The cell's fate—survival through repair or death via apoptosis—hangs in the balance.

1. Damage Sensing and Signal Transduction: The bulky DNA lesions created by nitrogen mustards are recognized by sensor proteins. This activates apical kinases of the DDR pathway, primarily ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).[12] These kinases then phosphorylate a cascade of downstream proteins, including the histone variant H2A.X (forming γH2A.X), which serves as a beacon to recruit DNA repair machinery to the site of damage.[11][12]

2. The Central Role of p53: A critical target of the ATM/ATR kinases is the tumor suppressor protein p53.[2][11] Under normal conditions, p53 is kept at low levels. Following DNA damage, phosphorylation stabilizes and activates p53.[12] Activated p53 is a transcription factor that can orchestrate several outcomes:

-

Cell Cycle Arrest: p53 can induce the expression of proteins like p21, which halt the cell cycle, typically at the G1/S or G2/M checkpoints. This provides time for the cell to attempt DNA repair before replicating its damaged genome.[12][13]

-

Apoptosis: If the DNA damage is too extensive to be repaired, p53 triggers programmed cell death (apoptosis). It does this by upregulating the expression of pro-apoptotic proteins like BAX and PUMA, which initiate the mitochondrial pathway of apoptosis.[2][10]

Interestingly, nitrogen mustards can also directly alkylate and cross-link the p53 protein itself, which can modulate its function.[12][14]

3. DNA Repair Pathways: Cells possess several pathways to repair the damage caused by nitrogen mustards. The repair of ICLs is particularly complex, involving a coordinated effort from multiple pathways, including nucleotide excision repair (NER) and homologous recombination (HRR).[13][15] HRR, which uses an undamaged sister chromatid as a template, is considered a key pathway for the accurate repair of double-strand breaks that arise during the processing of ICLs and is crucial for cell survival after nitrogen mustard exposure.[13]

Mandatory Visualization

Chapter 4: The Evolution of Nitrogen Mustard Derivatives

The first nitrogen mustard used clinically, mechlorethamine (also known as mustine or HN2), was highly reactive and toxic, causing severe side effects like nausea and myelosuppression.[2] This spurred medicinal chemists to design new derivatives with improved therapeutic indices. The primary strategy was to modify the third substituent on the nitrogen atom to decrease the molecule's reactivity, allowing for better control, oral administration, and potentially selective uptake by cancer cells.[8][16]

-

Cyclophosphamide: Perhaps the most successful derivative, cyclophosphamide is a prodrug.[16] It is inactive until it is metabolized in the liver by cytochrome P450 enzymes into its active alkylating form.[6][17] This metabolic activation provides a degree of tumor selectivity and reduces nonspecific reactions in the bloodstream, making it one of the most versatile and widely used alkylating agents today.[16]

-

Chlorambucil: This derivative attaches the nitrogen mustard moiety to an aromatic ring, which withdraws electron density from the nitrogen atom, making it less nucleophilic and slowing the rate of aziridinium ion formation. This results in a slower-acting, less aggressive agent that can be administered orally.[9]

-

Melphalan: This compound links the nitrogen mustard to the amino acid L-phenylalanine. The design rationale was that it could be selectively transported into cancer cells via amino acid transporters that are often overexpressed in tumors.[8][16]

-

Bendamustine: A more recent agent approved in 2008, bendamustine is a hybrid molecule that contains a nitrogen mustard group, a benzimidazole ring (similar to a purine analog), and a butyric acid side chain.[5][9] It exhibits a unique pattern of cytotoxicity and is effective in treating cancers that have become resistant to other alkylating agents.[5]

Data Presentation

Table 1: Key Nitrogen Mustard Derivatives in Chemotherapy

| Compound | Year of FDA Approval (Approx.) | Key Structural Feature | Administration | Primary Clinical Use |

| Mechlorethamine | 1949[7] | Methyl group | Intravenous | Hodgkin's lymphoma (in MOPP regimen) |

| Chlorambucil | 1957[9] | Aromatic ring | Oral | Chronic lymphocytic leukemia (CLL) |

| Melphalan | 1964 | L-phenylalanine carrier | Oral, Intravenous | Multiple myeloma, ovarian cancer |

| Cyclophosphamide | 1959 | Phosphoramide ring (prodrug) | Oral, Intravenous | Lymphomas, leukemias, breast/ovarian cancer |

| Bendamustine | 2008[5] | Benzimidazole ring | Intravenous | CLL, non-Hodgkin's lymphoma |

Chapter 5: Preclinical and Clinical Evaluation: Methodologies

The evaluation of nitrogen mustards and their derivatives relies on a suite of established in vitro and in vivo experimental protocols to determine cytotoxicity, mechanism of action, and therapeutic efficacy.

Experimental Protocols

Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol is a standard method for assessing cell viability and was used to determine the resistance of B-cell chronic lymphocytic leukemia (B-CLL) to nitrogen mustards.[15]

-

Cell Culture: Cancer cells (e.g., B-CLL lymphocytes, K562 leukemia cells) are cultured in appropriate media and seeded into 96-well plates at a predetermined density.

-

Drug Treatment: A serial dilution of the nitrogen mustard agent (e.g., chlorambucil, melphalan) is prepared. The drug solutions are added to the wells, and the plates are incubated for a specified period (e.g., 24-72 hours). Control wells receive only the vehicle.

-

MTT Addition: After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate. After a few hours of incubation, a solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Analysis: The absorbance is directly proportional to the number of viable cells. The results are plotted as percent viability versus drug concentration, and the IC50 value (the concentration of the drug that inhibits cell growth by 50%) is calculated.

Protocol 3: In Vivo Efficacy Study in a Tumor Xenograft Model

This protocol describes a general method for testing the anti-tumor activity of a nitrogen mustard derivative in vivo.[18]

-

Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of human tumor cells.

-

Tumor Implantation: A suspension of human cancer cells (e.g., DB-1 melanoma) is injected subcutaneously into the flank of each mouse.[18]

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomly assigned to a control group and one or more treatment groups.

-

Treatment: The control group receives the vehicle (e.g., saline), while the treatment groups receive the nitrogen mustard compound via a clinically relevant route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule.

-

Monitoring:

-

Tumor Volume: Tumor dimensions are measured with calipers 2-3 times per week, and the volume is calculated.

-

Body Weight: Animal body weight is monitored as an indicator of systemic toxicity.

-

Clinical Signs: Animals are observed for any other signs of distress.

-

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size or after a set duration. The primary endpoint is the inhibition of tumor growth in the treated groups compared to the control group.

Data Presentation

Table 2: Comparative In Vitro Cytotoxicity (IC50) of Nitrogen Mustard Hybrids

| Compound | Cell Line | Description | IC50 (µM) | Reference |

| BFA-NM Hybrid (5a) | HL-60 | Human leukemia | 4.48 | [19] |

| BFA-NM Hybrid (5a) | Bel-7402 | Human hepatocellular carcinoma | 0.2 | [19] |

| BFA-NM Hybrid (5a) | Bel-7402/5-FU | 5-FU resistant carcinoma | 0.84 | [19] |

| Etoposide-NM Hybrid (13e) | K562 | Human leukemia | 0.27 | [19] |

| Etoposide-NM Hybrid (13e) | K/VP.5 | Etoposide-resistant leukemia | 0.85 | [19] |

| Melphalan (Control) | K562 | Human leukemia | 12 | [19] |

| Chlorambucil (Resistant B-CLL) | B-CLL Lymphocytes | Nitrogen mustard resistant | 5.6-fold > Sensitive | [15] |

| Melphalan (Resistant B-CLL) | B-CLL Lymphocytes | Nitrogen mustard resistant | 4.1-fold > Sensitive | [15] |

Chapter 6: The Future of Nitrogen Mustards: Targeted Therapies

While the core nitrogen mustard pharmacophore remains highly effective, modern research focuses on overcoming challenges like drug resistance and lack of selectivity.[20] The future lies in targeted delivery strategies designed to concentrate the cytotoxic agent at the tumor site while sparing healthy tissues.

-

Antibody-Directed Enzyme Prodrug Therapy (ADEPT): This is a two-step approach. First, an antibody that specifically recognizes a tumor-associated antigen is administered. This antibody is linked to an enzyme. After the antibody has localized to the tumor and cleared from circulation, a non-toxic nitrogen mustard prodrug is administered. The enzyme at the tumor site then converts the prodrug into its active, cytotoxic form, leading to highly localized cell killing.[8][21]

-

Gene-Directed Enzyme Prodrug Therapy (GDEPT): This strategy is similar to ADEPT, but instead of delivering an enzyme via an antibody, a gene encoding the prodrug-activating enzyme is delivered specifically to cancer cells (e.g., using a viral vector). The cells that take up and express the gene will then be able to activate the subsequently administered nitrogen mustard prodrug.[8][21]

-

Hybrid Molecules: As seen with bendamustine, creating hybrid molecules that combine the alkylating function of a nitrogen mustard with another pharmacophore (e.g., a topoisomerase inhibitor, a kinase inhibitor) is a promising strategy to create drugs with novel mechanisms of action and overcome resistance.[19][20]

Mandatory Visualization

References

- 1. Chemotherapy: From the Trenches of Warfare A Weapon to Fight Cancer | Clinical Trials at Yale [medicine.yale.edu]

- 2. Nitrogen mustard - Wikipedia [en.wikipedia.org]

- 3. yalealumnimagazine.org [yalealumnimagazine.org]

- 4. discover.nci.nih.gov [discover.nci.nih.gov]

- 5. onclive.com [onclive.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. Therapeutic journery of nitrogen mustard as alkylating anticancer agents: Historic to future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. lirias.kuleuven.be [lirias.kuleuven.be]

- 11. Nitrogen mustard exposure of murine skin induces DNA damage, oxidative stress and activation of MAPK/Akt-AP1 pathway leading to induction of inflammatory and proteolytic mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nitrogen Mustard Alkylates and Cross-Links p53 in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activation of DNA damage repair pathways in response to nitrogen mustard-induced DNA damage and toxicity in skin keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Nitrogen mustard drug resistant B-cell chronic lymphocytic leukemia as an in vivo model for crosslinking agent resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The Nitrogen Mustards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. jdc.jefferson.edu [jdc.jefferson.edu]

- 19. Frontiers | Therapeutic Potential of Nitrogen Mustard Based Hybrid Molecules [frontiersin.org]

- 20. Therapeutic Potential of Nitrogen Mustard Based Hybrid Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 21. encyclopedia.pub [encyclopedia.pub]

Melphalan Hydrochloride: A Technical Guide to its Impact on DNA Replication and Transcription

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melphalan hydrochloride, a bifunctional alkylating agent of the nitrogen mustard class, remains a cornerstone in the treatment of various malignancies, most notably multiple myeloma.[1][2][3] Its cytotoxic efficacy is fundamentally rooted in its ability to interfere with core cellular processes by inducing extensive DNA damage. This technical guide provides an in-depth examination of the molecular mechanisms through which melphalan impacts DNA replication and transcription. We will explore the formation of DNA adducts, the subsequent steric hindrance of enzymatic machinery, and the cellular signaling cascades that determine cell fate in response to this damage. This document consolidates quantitative data, details key experimental protocols for studying these effects, and provides visual representations of the critical pathways and workflows involved.

Core Mechanism of Action: DNA Alkylation and Cross-Linking

Melphalan's therapeutic action is initiated through the alkylation of DNA.[4] As a nitrogen mustard derivative, it contains two reactive chloroethyl groups.[5] In the physiological environment, melphalan undergoes spontaneous activation, forming highly reactive carbonium ion intermediates.[2] These electrophilic ions covalently bind to nucleophilic sites on DNA bases, with a strong preference for the N7 position of guanine.[6]

The process unfolds in two main steps:

-

Monoadduct Formation: One of the chloroethyl groups reacts with a guanine base, forming a monoadduct. This is a rapid initial event.[7][8]

-

Cross-link Formation: The second chloroethyl group can then react with another base. This second reaction is slower and can result in two critical types of lesions:

While multiple types of adducts are formed, the DNA inter-strand cross-link (ICL) is considered the most critical and cytotoxic lesion responsible for melphalan's anti-cancer effects.[10][11] These ICLs create a physical barrier that profoundly disrupts DNA metabolism.

Caption: Mechanism of Melphalan-Induced DNA Cross-linking.

Impact on DNA Replication

The formation of melphalan-induced DNA adducts, particularly ICLs, presents a formidable obstacle to DNA replication. The covalent bond forged by an ICL prevents the separation of the two DNA strands, a process that is essential for the progression of the replication fork.[2][5][6] This blockage has several downstream consequences:

-

Stalled Replication Forks: DNA helicases cannot unwind the double helix at the site of an ICL, causing the entire replication machinery to stall.

-

Inhibition of DNA Synthesis: The inability to use the DNA as a template prevents DNA polymerases from synthesizing new strands, leading to a potent inhibition of overall DNA synthesis.[3][12]

-

Induction of DNA Double-Strand Breaks (DSBs): Stalled replication forks are fragile structures that are prone to collapse, resulting in the formation of highly toxic DNA double-strand breaks. These breaks are detected by the presence of phosphorylated histone H2AX (γH2AX).[9]

This direct interference with the replication machinery is a primary reason for melphalan's efficacy against rapidly dividing cancer cells.[1]

Impact on DNA Transcription

Similar to its effect on replication, melphalan-induced DNA damage also physically obstructs the process of transcription.[6][8]

-

Inhibition of RNA Polymerase: RNA polymerase, the enzyme responsible for transcribing DNA into RNA, is unable to traverse the distorted DNA template at the site of an adduct. This leads to a global inhibition of RNA synthesis.[3][12][13]

-

Transcriptional Strand Bias: Studies have shown that melphalan-induced mutations predominantly occur on the transcribed strand of DNA.[13] This suggests that the open chromatin structure of actively transcribed genes makes them more accessible and susceptible to melphalan binding and damage.[13]

The inhibition of both DNA replication and transcription effectively halts the central dogma processes required for cell proliferation and survival, ultimately leading to cell death.[2][6]

Cellular Consequences and Signaling Pathways

The extensive DNA damage caused by melphalan triggers a complex cellular response known as the DNA Damage Response (DDR). This signaling network determines whether the cell will arrest its cycle to attempt repair or commit to programmed cell death.

-

Cell Cycle Arrest: The presence of DNA adducts and DSBs activates checkpoint kinases such as CHK-1 and CHK-2.[14] This activation leads to a halt in cell cycle progression, typically arresting cells in the S and G2/M phases.[9][14][15] This pause provides the cell with an opportunity to repair the damaged DNA.

-

Apoptosis: If the DNA damage is overwhelming and beyond the cell's repair capacity, apoptotic pathways are activated.[2] Melphalan has been shown to activate the intrinsic pathway of apoptosis, involving the activation of caspases.[4][16]

-

Mitotic Catastrophe: In some cases, cells with irreparable DNA damage may attempt to proceed through mitosis, leading to a form of cell death known as mitotic catastrophe.[9][14] This is characterized by gross nuclear changes and micronucleation.[14]

Caption: Melphalan-Induced DNA Damage Response Pathway.

Data Presentation: Quantitative Effects of Melphalan

The following tables summarize quantitative data from various studies on the effects of melphalan.

Table 1: Kinetics of Melphalan-Induced DNA Adduct Formation and Repair

| Parameter | Gene/Cell Type | Observation | Time Point | Citation |

| Peak Monoadduct Levels | p53 & N-ras (Human Lymphocytes) | Maximal levels reached | Within 2 hours | [7] |

| Peak Inter-strand Cross-link Levels | p53 & N-ras (Human Lymphocytes) | Maximal levels reached | Within 8 hours | [7] |

| Monoadduct Repair Half-life | p53 (Human Lymphocytes) | t½ = 14.5 ± 0.3 h | Post-peak | [7] |

| Monoadduct Repair Half-life | N-ras (Human Lymphocytes) | t½ = 18.8 ± 1.5 h | Post-peak | [7] |

| ICL Repair Half-life | p53 (Human Lymphocytes) | t½ = 12.4 ± 0.8 h | Post-peak | [7] |

| ICL Repair Half-life | N-ras (Human Lymphocytes) | t½ = 14.1 ± 2.2 h | Post-peak | [7] |

| ICL Repair in Patient Cells | Plasma cells from melphalan-treated patients | 42% to 100% repair | At 40 hours | [10][11] |

| ICL Repair in Patient Cells | Plasma cells from melphalan-naïve patients | No repair observed | At 40 hours | [10][11] |

Table 2: Cytotoxicity and DNA Damage in Cell Lines

| Cell Line | Assay | Parameter | Value | Citation |

| RPMI8226 (Multiple Myeloma) | Resazurin | IC₅₀ (Melphalan) | 8.9 µM | [17] |

| RPMI8226 (Multiple Myeloma) | Resazurin | IC₅₀ (EM-MEL derivative) | 1.05 µM | [17] |

| HL60 (Promyelocytic Leukemia) | Resazurin | IC₅₀ (Melphalan) | 3.78 µM | [17] |

| THP1 (Monocytic Leukemia) | Resazurin | IC₅₀ (Melphalan) | 6.26 µM | [17] |

| RPMI8226 | Comet Assay | % Tail DNA (48h, MEL) | ~18% | [17] |

| RPMI8226 | Comet Assay | % Tail DNA (48h, EM-MEL) | ~38% | [17] |

| THP1 | Comet Assay | % Tail DNA (4h, MEL) | 5.5% | [5][18] |

| THP1 | Comet Assay | % Tail DNA (4h, EM-T-MEL) | 11.7% | [5][18] |

| RPMI8226 | PARP Inhibition | IC₅₀ (Melphalan alone) | 27.8 µM | [19] |

| RPMI8226 | PARP Inhibition | IC₅₀ (MEL + Niraparib) | 18.0 µM | [19] |

Table 3: Inhibition of DNA and RNA Synthesis

| Cell Type | Parameter | Observation | Citation |

| PHA-stimulated Lymphocytes vs. Melanoma Cells | DNA Cross-linking | 1.7 to 1.8 times higher in lymphocytes | [12] |

| PHA-stimulated Lymphocytes vs. Melanoma Cells | Inhibition of ³H-thymidine & ³H-uridine incorporation | Significantly more inhibited in lymphocytes | [12] |

| Melanoma Cells (RPMI 8322) | DNA/RNA Synthesis | Can replicate/transcribe DNA at damage levels that are inhibitory in lymphocytes | [12] |

Experimental Protocols

Comet Assay (Single-Cell Gel Electrophoresis) for ICL Measurement

This assay is used to quantify DNA inter-strand cross-links.[11]

Methodology:

-

Cell Treatment: Treat cells with the desired concentration of melphalan for a specified time (e.g., 1 hour). Wash and incubate in drug-free media to allow for ICL formation (peak typically 8-16 hours post-treatment).[7][20]

-

Sample Splitting: Divide the cell suspension into two aliquots. One will be the unirradiated control, and the other will be irradiated.

-

Irradiation: Expose one aliquot to a defined dose of X-ray radiation (e.g., 10 Gy) on ice. This introduces a known amount of DNA strand breaks. ICLs will reduce the migration of this broken DNA.

-

Embedding: Mix cells with low melting point agarose and embed them onto pre-coated microscope slides.

-

Lysis: Immerse slides in a high-salt lysing solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) at 4°C for at least 1 hour to remove membranes and proteins.[17]

-

Alkaline Unwinding: Place slides in an electrophoresis tank filled with alkaline buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13) for 40 minutes to unwind the DNA.[17]

-

Electrophoresis: Apply a voltage (e.g., 0.73 V/cm) for 30 minutes.[17] DNA fragments migrate out of the nucleus, forming a "comet tail."

-

Staining & Visualization: Neutralize and stain the slides with a DNA-intercalating dye (e.g., DAPI or SYBR Green).[17][18] Visualize using a fluorescence microscope.

-

Quantification: Use image analysis software to measure the amount of DNA in the comet tail. A reduction in tail length/intensity in the irradiated sample compared to an irradiated, non-drug-treated control indicates the presence of ICLs.

Caption: Experimental Workflow for Comet Assay.

γH2AX Immunostaining for DNA Double-Strand Break Detection

This method visualizes the formation of DSBs, a key consequence of melphalan treatment.[9]

Methodology:

-

Cell Culture & Treatment: Grow cells on coverslips or in appropriate vessels. Treat with melphalan for the desired time.

-

Fixation: Fix the cells with a solution like 4% paraformaldehyde.

-

Permeabilization: Permeabilize the cell membranes with a detergent (e.g., 0.1% Triton X-100 in PBS) to allow antibody entry.

-

Blocking: Incubate with a blocking solution (e.g., bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate cells with a primary antibody specific for phosphorylated H2AX (anti-γH2AX).

-

Secondary Antibody Incubation: After washing, incubate with a fluorescently-labeled secondary antibody that binds to the primary antibody.

-

Counterstaining & Mounting: Stain the nuclei with a DNA dye like DAPI. Mount the coverslips onto microscope slides.

-

Analysis: Visualize using a fluorescence microscope. DSBs will appear as distinct fluorescent foci within the nucleus. The number of foci per cell can be counted to quantify the level of DNA damage.[9]

Cell Cycle Analysis via Propidium Iodide (PI) Staining

This flow cytometry-based technique determines the distribution of cells across the different phases of the cell cycle (G1, S, G2/M).

Methodology:

-

Cell Treatment & Harvesting: Treat cell populations with melphalan for various time points (e.g., 4, 24, 48 hours).[14] Harvest cells by trypsinization or scraping.

-

Fixation: Fix the cells in cold 70% ethanol while vortexing gently. This permeabilizes the cells and preserves their structure. Store at -20°C.

-

Staining: Rehydrate the cells in PBS and treat with RNase A to prevent staining of double-stranded RNA.

-

PI Staining: Add propidium iodide, a fluorescent dye that intercalates with DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The instrument measures the fluorescence intensity of thousands of individual cells.

-

Data Analysis: The resulting data is plotted as a histogram. Cells in G1 phase will have a 2N DNA content, cells in G2/M will have a 4N DNA content, and cells in S phase will have a DNA content between 2N and 4N. Software is used to quantify the percentage of cells in each phase, revealing any drug-induced cell cycle arrest.[14]

References

- 1. youtube.com [youtube.com]

- 2. What is the mechanism of Melphalan? [synapse.patsnap.com]

- 3. myeloma.org [myeloma.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and In Vitro Activity of Novel Melphalan Analogs in Hematological Malignancy Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. Newly Synthesized Melphalan Analogs Induce DNA Damage and Mitotic Catastrophe in Hematological Malignant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Repair of DNA interstrand crosslinks as a mechanism of clinical resistance to melphalan in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ashpublications.org [ashpublications.org]

- 12. Melphalan-induced DNA cross-linking and inhibition of DNA and RNA synthesis in human melanoma and lymphoblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ashpublications.org [ashpublications.org]

- 14. mdpi.com [mdpi.com]

- 15. Resveratrol chemosensitizes breast cancer cells to melphalan by cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Induction of cell cycle arrest and apoptosis in myeloma cells by cepharanthine, a biscoclaurine alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Chemical modification of melphalan as a key to improving treatment of haematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and In Vitro Activity of Novel Melphalan Analogs in Hematological Malignancy Cells | MDPI [mdpi.com]

- 19. PARP Inhibition Synergizes with Melphalan but Does not Reverse Resistance Completely - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Evidence for different mechanisms of ‘unhooking’ for melphalan and cisplatin-induced DNA interstrand cross-links in vitro and in clinical acquired resistant tumour samples - PMC [pmc.ncbi.nlm.nih.gov]

The L-phenylalanine Moiety: A Technical Guide to Melphalan's Core Component

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melphalan, a nitrogen mustard derivative of L-phenylalanine, has been a cornerstone in the treatment of various malignancies, most notably multiple myeloma, for over six decades.[1][2] As a bifunctional alkylating agent, its cytotoxic effects are primarily mediated through the induction of DNA damage.[3][4] However, the efficacy and cellular specificity of melphalan are intrinsically linked to its L-phenylalanine component. This amino acid structure is not a mere scaffold but a crucial functional element that dictates the drug's entry into target cells, thereby influencing its therapeutic index and mechanisms of resistance.

This technical guide provides an in-depth examination of the L-phenylalanine moiety of melphalan. It details its role in cellular transport, the downstream molecular consequences, and the experimental methodologies used to investigate these processes. The information is tailored for professionals in oncology research and drug development, offering a comprehensive resource on this classic yet clinically relevant chemotherapeutic agent.

The "Trojan Horse": L-phenylalanine and Cellular Uptake

The structural similarity of melphalan to the essential amino acid L-phenylalanine allows it to exploit cellular nutrient transport systems.[5][6] This "Trojan horse" strategy facilitates its efficient uptake into rapidly proliferating cancer cells, which often exhibit high metabolic rates and an increased demand for amino acids.

Melphalan's entry into cells is not a passive process but an active, carrier-mediated transport mechanism.[4] Studies have demonstrated that melphalan is transported by at least two distinct amino acid transport systems.[7] The primary route is the large neutral amino acid transporter 1 (LAT1), also known as system L, which is sodium-independent.[7][8] A second, sodium-dependent system is also involved.[7] This active transport allows melphalan to accumulate in cells against a concentration gradient.[7] The reliance on these transporters means that other amino acids can competitively inhibit melphalan uptake, a critical consideration in its clinical application and in experimental design.[9]

Caption: Cellular uptake of melphalan via amino acid transporters.

Post-Uptake Mechanism of Action

Once inside the cell, the alkylating function of melphalan becomes dominant. The bis(2-chloroethyl)amino group forms highly reactive carbonium ions.[5] These electrophilic intermediates covalently bind to nucleophilic sites on cellular macromolecules, with the N7 position of guanine bases in DNA being the primary target.[5][6]

As a bifunctional agent, a single melphalan molecule can react with two different guanine bases, leading to the formation of DNA inter-strand and intra-strand cross-links.[3][4] These cross-links are highly cytotoxic lesions that physically obstruct the DNA double helix, preventing its unwinding.[5] This blockage stalls critical cellular processes like DNA replication and transcription, ultimately inducing cell cycle arrest, particularly at the G2/M phase, and triggering apoptosis (programmed cell death).[5][9] While DNA repair mechanisms are activated in response to the damage, extensive cross-linking often overwhelms the cell's repair capacity.[5][10]

Caption: Downstream signaling pathway of melphalan's cytotoxic action.

Quantitative Data on Melphalan Activity

The following tables summarize key quantitative data related to melphalan's efficacy, pharmacokinetics, and the impact of its derivatives.

Table 1: Comparative Cytotoxicity of Melphalan and Melphalan-flufenamide (Mel-flufen)

| Cell Line | Type | Melphalan IC₅₀ (µM) | Mel-flufen IC₅₀ (µM) | Fold Difference | Reference |

|---|---|---|---|---|---|

| RPMI-8226 | Melphalan-sensitive | ~2.5 | < 0.1 | > 25x | [11] |

| LR5 | Melphalan-resistant | > 10 | ~0.2 | > 50x | [11][12] |

Mel-flufen is a prodrug designed to leverage aminopeptidases overexpressed in tumor cells, leading to higher intracellular melphalan concentrations.[12]

Table 2: Pharmacokinetics and Clinical Outcomes of High-Dose Melphalan

| Parameter | Value / Observation | Clinical Relevance | Reference |

|---|---|---|---|

| Area Under the Curve (AUC) | Highly variable (7.6 to 26.6 mg*h/L) | Efficacy & Toxicity | [13] |

| AUC vs. Oral Mucositis | Direct positive correlation | Toxicity | [13] |

| AUC vs. Complete Response (CR) | Patients with CR had higher mean AUC (19 vs 11.6) | Efficacy |[13] |

Table 3: Competitive Inhibition of Melphalan Uptake

| Inhibitor | Effect on Melphalan Uptake | Cell Line | Reference |

|---|---|---|---|

| Leucine | Inhibition | RPMI 6410 | [9] |

| Isoleucine | Inhibition | RPMI 6410 | [9] |

| Glutamine | Inhibition | RPMI 6410 | [9] |

| Alanine, Serine, Cysteine | Inhibition | LPC-1 Plasmacytoma |[7] |

Experimental Protocols

Detailed methodologies are essential for studying the L-phenylalanine component's role in melphalan's activity.

Protocol 1: Competitive Melphalan Uptake Assay

This protocol is designed to quantify the uptake of melphalan into cancer cells and to assess the inhibitory effects of other amino acids.

1. Cell Culture:

-

Culture human myeloma cell lines (e.g., RPMI 8226) in standard RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C, 5% CO₂.

-

For the experiment, seed cells in 6-well plates to achieve ~80% confluency on the day of the assay.

2. Assay Preparation:

-